molecular formula C16H17N5O6S2 B1665739 Althiomycin CAS No. 12656-40-5

Althiomycin

Cat. No.: B1665739
CAS No.: 12656-40-5
M. Wt: 439.5 g/mol
InChI Key: VQQNQKXWJMRPHT-YPEHOIGNSA-N
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Chemical Reactions Analysis

Althiomycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Althiomycin is similar to other thiazole antibiotics such as micrococcin and thiostrepton . it is unique due to its specific structure and broad-spectrum activity. Unlike some other thiazole antibiotics, this compound is effective against both Gram-positive and Gram-negative bacteria . Similar compounds include:

    Micrococcin: Another thiazole antibiotic with a narrower spectrum of activity.

    Thiostrepton: A thiazole antibiotic primarily effective against Gram-positive bacteria.

This compound’s unique structure and broad-spectrum activity make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

12656-40-5

Molecular Formula

C16H17N5O6S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H17N5O6S2/c1-27-8-2-13(23)21(4-8)16(25)11-7-29-15(20-11)9(5-22)19-14(24)10-6-28-12(18-10)3-17-26/h2-3,6,9,11,22,26H,4-5,7H2,1H3,(H,19,24)/b17-3-

InChI Key

VQQNQKXWJMRPHT-YPEHOIGNSA-N

Isomeric SMILES

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)/C=N\O

SMILES

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO

Canonical SMILES

COC1=CC(=O)N(C1)C(=O)C2CSC(=N2)C(CO)NC(=O)C3=CSC(=N3)C=NO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Althiomycin, NSC 102809, NS-102809;  NSC102809;  116-A;  Matamycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of althiomycin?

A1: this compound is represented by the molecular formula C16H17N5O6S2 and possesses a molecular weight of 439 g/mol. [, , , , ]

Q2: What spectroscopic data is available for this compound?

A2: The structure of this compound has been elucidated through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry (MS). [, , , , , , ]

Q3: Are there any notable structural features of this compound?

A3: this compound is a heavily modified pentapeptide featuring thiazole and thiazoline rings, a methoxypyrrolinone moiety, and a unique aldoxime group. [, , , , , ]

Q4: Which organisms are known to produce this compound?

A4: this compound was initially discovered in Streptomyces althioticus. Later, its production was also observed in certain myxobacteria, including Cystobacter fuscus and Myxococcus xanthus. More recently, the insect pathogen Serratia marcescens Db10 was found to synthesize this compound. [, , ]

Q5: What is known about the genetic basis of this compound production?

A5: The this compound biosynthetic gene cluster (alm) has been identified in Myxococcus xanthus DK897 and Serratia marcescens Db10. [, ] These clusters contain genes encoding a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line, tailoring enzymes, and a putative export/resistance protein. [, ]

Q6: What is the role of the phosphopantetheinyl transferase (PPTase) enzyme in this compound biosynthesis?

A6: In Serratia marcescens Db10, the PPTase enzyme PswP is crucial for this compound biosynthesis. PswP belongs to the F/KES subfamily of Sfp-type PPTases and is essential for the post-translational modification of carrier protein domains in the this compound NRPS-PKS machinery. []

Q7: What is the primary mechanism of action of this compound?

A7: this compound acts as a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center on the ribosome. [, , , ]

Q8: How does this compound interact with the ribosome?

A8: this compound binds to the ribosome in a manner that interferes with the peptidyl transferase reaction, the crucial step in protein synthesis where amino acids are added to the growing polypeptide chain. [, , ]

Q9: Does this compound exhibit selectivity towards prokaryotic ribosomes?

A9: Yes, this compound demonstrates selectivity for prokaryotic ribosomes and shows no inhibitory effects on protein synthesis in mammalian cells. [, ]

Q10: What is the spectrum of antibacterial activity of this compound?

A10: this compound exhibits broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , ]

Q11: How do structural modifications affect the activity of this compound?

A11: Structure-activity relationship (SAR) studies have revealed that the configuration of the oxime group, the C4 configuration of the thiazoline ring, the methoxypyrrolinone moiety, and the hydroxymethyl group are critical for this compound's activity. [, ]

Q12: Have any synthetic analogs of this compound been developed?

A12: Yes, several this compound analogs have been synthesized to explore the relationship between structure and antibacterial activity. [, , , , , , , ] For example, de(hydroxymethyl) this compound exhibits comparable antibacterial activity to natural this compound against Gram-positive bacteria. []

Q13: Are there any known resistance mechanisms to this compound?

A13: Although specific resistance mechanisms haven't been extensively studied, the this compound biosynthetic gene cluster in Serratia marcescens Db10 encodes a putative efflux pump (Alb1) that confers resistance. This suggests efflux as a potential resistance mechanism. []

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